molecular formula C7H3F2N B1620490 2,4-Difluoro-1-isocyanobenzene CAS No. 428818-83-1

2,4-Difluoro-1-isocyanobenzene

Cat. No.: B1620490
CAS No.: 428818-83-1
M. Wt: 139.1 g/mol
InChI Key: HVMAPJIREWOWSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Difluoro-1-isocyanobenzene is an organic compound characterized by the presence of two fluorine atoms and an isocyano group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-1-isocyanobenzene typically involves the formylation of a primary amine followed by dehydration of the resultant formamide. One common method involves the use of phosphorus oxychloride in the presence of triethylamine as a solvent at 0°C. This method is known for its efficiency, mild conditions, and minimal reaction waste .

Industrial Production Methods: Industrial production of this compound can involve the reaction of 2,4-difluorobromobenzene with ferrocyanide in the presence of a palladium complex catalyst and N,N-dimethylacetamide as the solvent. The reaction is carried out at temperatures between 100-150°C for 1-6 hours .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-1-isocyanobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Coupling Reactions: Palladium catalysts and organoboron reagents are typically used.

Major Products:

Scientific Research Applications

2,4-Difluoro-1-isocyanobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Difluoro-1-isocyanobenzene involves its ability to act as a nucleophile, electrophile, and even a radical in various chemical reactions. This versatility allows it to participate in a wide range of synthetic transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Uniqueness: 2,4-Difluoro-1-isocyanobenzene is unique due to the presence of both fluorine atoms and an isocyano group, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2,4-difluoro-1-isocyanobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2N/c1-10-7-3-2-5(8)4-6(7)9/h2-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMAPJIREWOWSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374276
Record name 2,4-difluoro-1-isocyanobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

428818-83-1
Record name 2,4-difluoro-1-isocyanobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Difluoro-1-isocyanobenzene
Reactant of Route 2
Reactant of Route 2
2,4-Difluoro-1-isocyanobenzene
Reactant of Route 3
2,4-Difluoro-1-isocyanobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.